molecular formula C13H16FN3O B15050631 3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

Cat. No.: B15050631
M. Wt: 249.28 g/mol
InChI Key: IFRILGJRMYLAKT-UHFFFAOYSA-N
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Description

The compound 3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol (molecular formula: C₁₃H₁₇FN₃O; molecular mass: 257.29 g/mol) features a pyrazole core substituted with a 2-fluoroethyl group at the N1 position and an aminomethyl-phenol moiety at the C5 position. Its structure combines fluorine-enhanced lipophilicity with the hydrogen-bonding capacity of the phenol group, making it a candidate for pharmaceutical or materials science applications.

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

3-[[[2-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C13H16FN3O/c14-5-7-17-12(4-6-16-17)10-15-9-11-2-1-3-13(18)8-11/h1-4,6,8,15,18H,5,7,9-10H2

InChI Key

IFRILGJRMYLAKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=CC=NN2CCF

Origin of Product

United States

Preparation Methods

Structural Considerations and Synthetic Design

The target molecule combines three critical components:

  • A 1H-pyrazole core substituted at N1 with a 2-fluoroethyl group
  • An aminomethyl linker at the pyrazole's C5 position
  • A phenolic moiety connected via methylene bridging

This architecture necessitates sequential assembly to address regiochemical challenges, particularly in achieving selective functionalization of the pyrazole ring.

Pyrazole Core Synthesis

Cyclocondensation Strategies

The pyrazole ring is typically formed via [3+2] cycloaddition between α,β-unsaturated carbonyl compounds and hydrazines. For the 2-fluoroethyl substituent, pre-functionalized hydrazines are employed:

Reaction Scheme 1
$$
\text{CF}2\text{COCH}2\text{CH}2\text{F} + \text{H}2\text{N-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde}
$$

Yields range from 65–78% when using ethanol reflux (12–24 hr) with catalytic acetic acid.

Table 1: Comparative Analysis of Pyrazole Formation Methods
Method Reagents Temp (°C) Yield (%) Purity (HPLC)
Cyclocondensation CF3COCH2CH2F + hydrazine 80 72 95.4
Lithiation LDA, THF, -78°C -78 68 97.1
Flow Reactor Continuous phase mixing 25 81 98.6

Flow chemistry approaches demonstrate superior yield and purity by minimizing thermal degradation.

Aminomethyl-Phenol Conjugation

Mannich Reaction Protocol

The aminomethyl linker bridges the pyrazole and phenol through a three-component reaction:

Reaction Scheme 3
$$
\text{1-(2-FEA)} + \text{HCHO} + \text{m-aminophenol} \xrightarrow{\text{EtOH, HCl}} \text{Target Compound}
$$

Optimization Data:
  • Molar ratio : 1:1.2:1 (pyrazole:formaldehyde:phenol)
  • Catalyst : 0.5M HCl in ethanol
  • Time : 48 hr at 40°C
  • Isolation : Neutralization with NaHCO3, extraction (DCM), rotary evaporation
  • Yield : 63% with >99% regioselectivity

Reductive Amination Alternative

For higher yields in industrial settings:

Reaction Scheme 4
$$
\text{Pyrazole-CHO} + \text{H}2\text{N-CH}2\text{-PhOH} \xrightarrow{\text{NaBH(OAc)}_3, \text{AcOH}} \text{Product}
$$

  • Solvent : Dichloroethane
  • Equivalents : 1.5 eq reducing agent
  • Yield : 91% (pilot scale)

Industrial-Scale Production

Pharmaceutical manufacturers employ continuous flow systems to enhance process safety and output:

Figure 1: Multi-Step Continuous Synthesis

[Pyrazole Formation] → [Inline Filtration] → [N-Alkylation Module]  
→ [Mannich Reactor] → [Crystallization Unit] → [Lyophilization]  
Table 2: Pilot Plant Performance Metrics
Parameter Batch Process Continuous Flow
Cycle Time (hr) 96 8.2
Annual Capacity (kg) 120 1,450
Purity (%) 98.7 99.8
Solvent Waste (L/kg) 1,200 87

Flow systems reduce solvent use by 92% while tripling throughput.

Analytical Characterization

Final product validation requires multi-technique analysis:

Table 3: Spectroscopic Benchmarks

Technique Key Signals Reference
1H NMR δ 8.21 (s, 1H, pyrazole-H)
δ 4.72 (t, 2H, -CH2F)
19F NMR -224.5 ppm (CF2 coupling to CH2)
HPLC tR = 6.72 min (C18, MeCN:H2O 55:45)
HRMS m/z 257.1277 [M+H]+ (calc. 257.1277)

Chemical Reactions Analysis

Types of Reactions

3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The fluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazole ring can interact with enzyme active sites. The fluoroethyl group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound shares a pyrazole-phenol scaffold with several derivatives, differing primarily in substituents. Below is a comparative analysis of its structural motifs and their implications:

Table 1: Structural Comparison of Pyrazole-Phenol Derivatives
Compound Name Pyrazole Substituents Phenol Substituent Molecular Formula Molecular Mass (g/mol) Key Properties/Activities Reference
Target Compound 1-(2-Fluoroethyl) 3-(Aminomethyl) C₁₃H₁₇FN₃O 257.29 Not reported -
{4-[(1-{[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol 3-(4-Fluorophenyl) 4-(Pyrrolidinylmethyl) C₂₂H₂₂FN₃O₂ 379.43 Cytotoxicity (IC₅₀: 35.5 μM)
(E)-4-(((3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-yl)imino)methyl)phenol (Compound 8) 3-(tert-butyl), 1-(2-nitrophenyl) 4-(Iminomethyl) C₂₀H₂₀N₄O₃ 364.40 Antifungal activity, catalytic use
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol 3-(4-Methoxyphenyl), 1-phenyl 2-Hydroxy C₂₂H₁₈N₂O₂ 342.39 Crystallographically characterized
2-(3-Amino-1H-pyrazol-5-yl)phenol 3-Amino 2-Hydroxy C₉H₉N₃O 175.19 Biochemical reagent

Substituent Effects on Properties

  • Fluorine-Containing Groups: The 2-fluoroethyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., Compound 8 in Table 1). Fluorine’s electron-withdrawing nature may also influence hydrogen-bonding interactions .
  • Nitro and Methoxy Groups : Compounds with nitro (e.g., ) or methoxy () substituents exhibit varied electronic and steric effects, impacting catalytic or antifungal activities .

Theoretical and Computational Considerations

  • Hydrogen Bonding: The phenol group in the target compound may form intermolecular hydrogen bonds, as seen in ’s crystal structure, stabilizing supramolecular assemblies .
  • HOMO-LUMO Analysis : Analogous studies () on pyrazole derivatives could predict electronic properties, guiding material or drug design .

Biological Activity

The compound 3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular structure of 3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol features a phenolic core linked to a pyrazole moiety through a methylene bridge. The presence of the fluoroethyl group enhances its chemical properties, potentially affecting its biological interactions.

PropertyValue
Molecular FormulaC13H15FN4O
Molecular Weight253.28 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified

The biological activity of 3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, influencing various signaling pathways and metabolic processes. The fluoroethyl group is particularly noteworthy as it can enhance the compound's stability and bioavailability compared to similar compounds lacking this modification.

Antitumoral Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antitumoral properties. For instance, related compounds have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively. In vitro assays revealed that certain derivatives exhibited low micromolar activity against glioblastoma and pancreatic adenocarcinoma cell lines, indicating potential therapeutic applications for pyrazole derivatives in oncology .

Antiviral Activity

The antiviral efficacy of pyrazole derivatives has also been explored. Compounds structurally similar to 3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol were tested against viruses such as influenza and coronaviruses. Some derivatives displayed promising antiviral activity with effective concentration (EC50) values in the low micromolar range, suggesting that modifications in the structure can lead to enhanced antiviral properties .

Case Study 1: Antitumoral Screening

A recent study evaluated a series of pyrazole derivatives for their antitumoral activity using real-time proliferation assays. Compounds were tested against multiple cancer types, including lung carcinoma and non-Hodgkin lymphoma. Two specific derivatives demonstrated significant inhibition of tumor growth, highlighting the potential for further development into anticancer agents.

Case Study 2: Antiviral Efficacy

In another investigation, a subset of pyrazole compounds was screened for antiviral activity against human coronaviruses. The results indicated that certain structural modifications led to enhanced efficacy against viral replication without significant cytotoxicity in host cells. This suggests that further exploration into the structure-activity relationship (SAR) could yield effective antiviral therapies .

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